3-Amino-5-nitro-1-benzothiophene-2-carbohydrazide
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Overview
Description
3-Amino-5-nitro-1-benzothiophene-2-carbohydrazide: is a chemical compound with the molecular formula C₉H₈N₄O₃S and a molecular weight of 252.25 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is usually carried out under controlled temperature conditions to prevent over-nitration .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: 3-Amino-5-nitro-1-benzothiophene-2-carbohydrazide is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its unique structure allows it to act as a probe in various biochemical assays .
Medicine: While not directly used as a therapeutic agent, derivatives of this compound are investigated for their potential antimicrobial, antitumor, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its ability to form stable, colored complexes .
Mechanism of Action
The mechanism of action of 3-Amino-5-nitro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The amino group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- 3-Amino-5-nitrobenzoisothiazole
- 3-Amino-5-nitro-2,1-benzothiazole
- 3-Amino-5-nitrobenz[c]isothiazole
Comparison: Compared to these similar compounds, 3-Amino-5-nitro-1-benzothiophene-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional modifications and interactions, making it a versatile compound in various research applications .
Properties
IUPAC Name |
3-amino-5-nitro-1-benzothiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3S/c10-7-5-3-4(13(15)16)1-2-6(5)17-8(7)9(14)12-11/h1-3H,10-11H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYXPAJZCKGLJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(S2)C(=O)NN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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